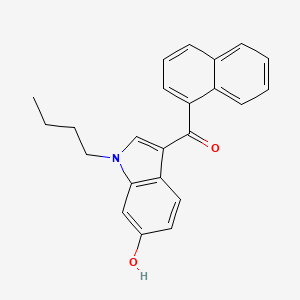
(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH 073 6-ヒドロキシインドール代謝物は、合成カンナビノイドであるJWH 073の代謝物です。この化合物はアミノアルキルインドールファミリーに属し、カンナビノイド受容体との相互作用で知られています。 主に、合成カンナビノイドの代謝と作用を研究するための法医学および研究用途で使用されます .
準備方法
JWH 073 6-ヒドロキシインドール代謝物の調製には、JWH 073のヒドロキシル化が含まれます。合成経路には通常、インドール環の6位でのヒドロキシル化を達成するために特定の試薬と条件の使用が含まれます。
化学反応の分析
JWH 073 6-ヒドロキシインドール代謝物は、以下を含む様々な化学反応を起こします。
酸化: この反応では、ヒドロキシル基がさらに酸化されてケトンまたはカルボン酸を形成する可能性があります。
還元: ヒドロキシル基は還元されて対応するアルコールを形成することができます。
置換: ヒドロキシル基は、適切な試薬を使用して他の官能基と置換することができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化アルキルなどの置換試薬が含まれます。
科学研究アプリケーション
JWH 073 6-ヒドロキシインドール代謝物は、科学研究、特に以下の分野で広く使用されています。
化学: 合成カンナビノイドの化学的性質と反応を研究するため。
生物学: 合成カンナビノイドの代謝経路と生物学的影響を理解するため。
医学: 合成カンナビノイドの可能性のある治療用途と毒性学的影響を調査するため。
科学的研究の応用
JWH 073 6-hydroxyindole metabolite is widely used in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactions of synthetic cannabinoids.
Biology: To understand the metabolic pathways and biological effects of synthetic cannabinoids.
Medicine: To investigate the potential therapeutic applications and toxicological effects of synthetic cannabinoids.
Industry: To develop analytical methods for detecting synthetic cannabinoids in biological samples.
作用機序
JWH 073 6-ヒドロキシインドール代謝物の作用機序は、カンナビノイド受容体、特に中枢カンナビノイド受容体(CB1)と末梢カンナビノイド受容体(CB2)との相互作用に関係しています。この化合物はこれらの受容体に結合し、様々な生理学的効果をもたらします。 関与する分子標的と経路には、神経伝達物質の放出とシグナル伝達経路を調節するGタンパク質共役受容体の活性化が含まれます .
類似化合物の比較
JWH 073 6-ヒドロキシインドール代謝物は、以下のような他の類似化合物と比較することができます。
JWH 018: 類似の受容体結合特性を持つ別の合成カンナビノイド。
JWH 015: アルキル鎖長が異なる、密接に関連する化合物。
類似化合物との比較
JWH 073 6-hydroxyindole metabolite can be compared with other similar compounds, such as:
JWH 018: Another synthetic cannabinoid with similar receptor binding properties.
JWH 015: A closely related compound with a different alkyl chain length.
生物活性
(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, commonly referred to as JWH-073 6-hydroxyindole metabolite, is a synthetic cannabinoid with significant biological activity. This compound is structurally related to other synthetic cannabinoids and exhibits a range of pharmacological effects primarily through its interaction with cannabinoid receptors.
- IUPAC Name : this compound
- Molecular Formula : C23H21NO2
- Molar Mass : 343.42 g/mol
The primary mechanism of action for this compound involves its binding affinity to the cannabinoid receptors, specifically CB1 and CB2. Research indicates that this compound acts as a full agonist at these receptors, which are crucial in mediating the effects of cannabinoids in the central and peripheral nervous systems.
Binding Affinity Comparison
| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) |
|---|---|---|
| THC | 40 | 14 |
| JWH-073 (related compound) | 40 times greater than THC | 14 times greater than THC |
| This compound | TBD | TBD |
Biological Effects
The biological activity of this compound has been studied extensively, revealing various effects:
-
Cannabimimetic Effects : Users have reported effects similar to those of THC, including:
- Dry mouth
- Nausea and vomiting
- Drowsiness and confusion
- Psychotropic effects such as euphoria or anxiety
- Pharmacokinetics : Studies show that the active doses range from 250 μg to 3 mg when smoked, with blood concentrations reported between <0.1 to 12 μg/L after administration .
-
Metabolism : The compound is metabolized in the liver, producing several metabolites that may also exhibit biological activity. Notable metabolites include:
- 6′-hydroxyindole
- JWH-018 N-pentanoic acid
Case Studies and Research Findings
Several studies have highlighted the pharmacological profile of this compound:
Study on Cannabinoid Receptor Interaction
A study conducted by Banister et al. explored the pharmacodynamics of AM-2201 (a related compound) in rats, demonstrating a correlation between receptor activation and physiological responses such as decreased body temperature . This study underscores the importance of understanding how synthetic cannabinoids interact with cannabinoid receptors.
Toxicological Analysis
Research has also focused on the detection and quantification of synthetic cannabinoids in biological samples, emphasizing the need for reliable methods in forensic toxicology . The development of analytical techniques such as UPLC-MS/MS has enabled the detection of metabolites in plasma and urine, providing insight into their metabolic pathways.
特性
IUPAC Name |
(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(19-12-11-17(25)14-22(19)24)23(26)20-10-6-8-16-7-4-5-9-18(16)20/h4-12,14-15,25H,2-3,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXHTLBJLOYLRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017729 |
Source


|
| Record name | JWH 073 6-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-48-0 |
Source


|
| Record name | JWH 073 6-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













